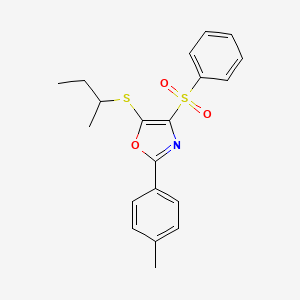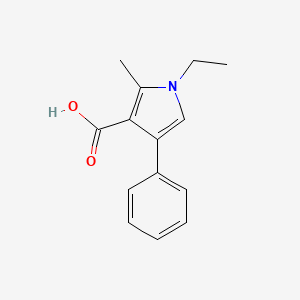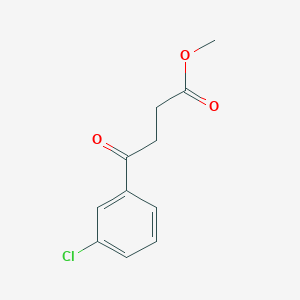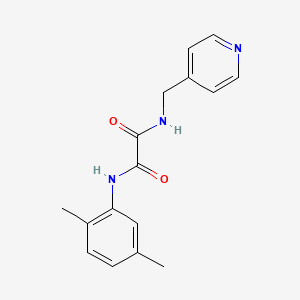
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide, also known as DPO, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. DPO has been shown to have a high affinity for a specific protein target, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide and its derivatives have been explored in various synthesis and biological evaluation studies. For instance, the synthesis and pharmacological activity of related compounds were investigated for potential antidepressant and nootropic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Crystal Structure Analysis
Studies involving crystal structure analysis of compounds with structural similarities to N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide have been conducted, providing insights into molecular orientations and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis of Oxazole and Oxadiazole Derivatives
Research on the synthesis of oxazole and oxadiazole derivatives involving 2,5-dimethylphenyl components has been performed. Such studies contribute to the understanding of the chemical properties and potential applications of these compounds (Potkin, Petkevich, & Kurman, 2009).
Polyamide Synthesis
Research on the synthesis of new polyamides based on compounds structurally related to N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide has been conducted, exploring their potential in material science and polymer chemistry (Faghihi & Mozaffari, 2008).
Lithiation Studies
Lithiation processes involving derivatives of N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide have been studied, contributing to the understanding of their chemical behavior and potential for synthesis of new compounds (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Intermolecular Interactions in Crystal Chemistry
Investigations into the intermolecular interactions and crystal chemistry of compounds related to N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide have been conducted, providing insights into molecular structures and interactions (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Polymer Characterization
Studies on the characterization of new aromatic polyamides with structures related to N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide have contributed to advancements in polymer science (Choi & Jung, 2004).
Propiedades
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-3-4-12(2)14(9-11)19-16(21)15(20)18-10-13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYIQWSCCGOESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

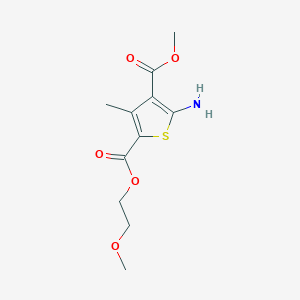
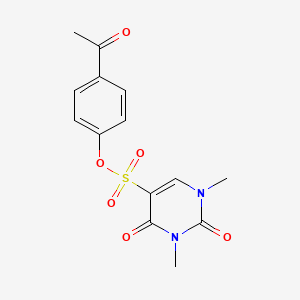

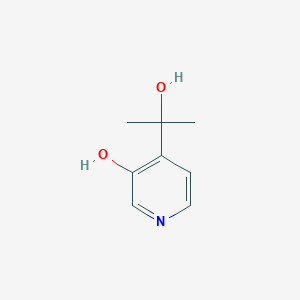
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)
